molecular formula C15H14N2S B11410081 2-[(benzylsulfanyl)methyl]-1H-benzimidazole

2-[(benzylsulfanyl)methyl]-1H-benzimidazole

Cat. No.: B11410081
M. Wt: 254.4 g/mol
InChI Key: BQVKMWLNEKKQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(benzylsulfanyl)methyl]-1H-benzimidazole is a synthetic small molecule based on the privileged 1H-benzimidazole scaffold, a structure of high significance in medicinal chemistry and materials science . This compound features a benzylsulfanyl methyl substituent, which may enhance its electron-donating capacity and ability to adsorb onto metal surfaces. While specific data on this exact molecule is limited, its structural analogs demonstrate highly promising research applications. The primary researched application for closely related 2-sulfanyl-benzimidazole derivatives is as highly efficient corrosion inhibitors for carbon steel, even under dynamic supercritical CO2 flow conditions . These conditions are particularly relevant for Carbon Capture, Utilization, and Storage (CCUS) technologies. The inhibition mechanism is attributed to the molecular structure, where the benzimidazole nitrogen atoms' lone pair electrons and delocalized π-electrons over the aromatic system facilitate strong adsorption onto metal surfaces, forming a protective layer . The incorporation of sulfur-containing groups, like the benzylsulfanyl moiety in this compound, can provide additional adsorption sites and often exhibits a synergistic effect when mixed with other inhibitors, significantly boosting performance and mitigating localized corrosion . Furthermore, the benzimidazole core is a well-established pharmacophore in drug discovery . Benzimidazole derivatives are frequently investigated for a wide spectrum of biological activities, including antimicrobial, antiprotozoal, antiviral, anti-inflammatory, and anticancer properties . The specific substitution pattern on the benzimidazole ring, such as the benzylsulfanyl group in this compound, is a key determinant of its pharmacological potential and mechanism of action . Researchers value this scaffold for developing novel therapeutic agents. This product is provided For Research Use Only. It is intended for laboratory research and development purposes in fields such as corrosion science, pharmaceutical development, and organic chemistry. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-1H-benzimidazole

InChI

InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-18-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)

InChI Key

BQVKMWLNEKKQRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of benzyl mercaptan with a suitable benzodiazole precursor. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a halomethyl-substituted benzodiazole under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzodiazole ring.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzodiazole derivatives with modified functional groups.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

2-[(Benzylsulfanyl)methyl]-1H-benzimidazole features a benzyl thioether moiety attached to the benzimidazole core. This structure is significant as it enhances the lipophilicity and bioavailability of the compound, allowing for better interaction with biological membranes and targets.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties.

Case Studies and Findings

  • Antibacterial Activity : In a study evaluating various benzimidazole derivatives, compounds similar to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 140 to 320 µg/mL against these pathogens, highlighting their potential as antibacterial agents .
  • Antifungal Activity : Another study reported that benzimidazole derivatives exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL . This suggests that this compound could contribute to antifungal therapies.

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been extensively studied, particularly their ability to inhibit tumor cell proliferation.

Findings from Research

  • Cell Line Studies : In evaluations against human colorectal carcinoma cell lines (HCT116), certain derivatives demonstrated significant antiproliferative effects with IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM). For instance, compounds derived from the benzimidazole framework showed IC50 values as low as 4.53 µM, indicating strong potential for cancer treatment .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in purine synthesis crucial for DNA replication in rapidly dividing cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationTarget Organisms/CellsKey Findings
AntibacterialStaphylococcus aureus, Escherichia coliMIC values between 140-320 µg/mL
AntifungalCandida albicans, Aspergillus nigerModerate activity with MIC ~64 µg/mL
AnticancerHuman colorectal carcinoma (HCT116)IC50 values as low as 4.53 µM compared to standard drugs

Mechanism of Action

The mechanism of action of 2-[(benzylsulfanyl)methyl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodiazole ring can interact with aromatic residues in proteins, while the benzylsulfanyl group can form hydrogen bonds or hydrophobic interactions with target molecules. The exact molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-[(benzylsulfanyl)methyl]-1H-benzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects and reported properties:

Compound Name Substituent at 2-Position Key Properties/Applications Reference
This compound -CH₂-S-benzyl Hypothesized antimicrobial/coordination chemistry (inferred from analogs) N/A
2-(4-Nitrophenyl)-1H-benzimidazole (VIa) -C₆H₄-NO₂ (para-nitroaryl) Enhanced electron-withdrawing effects; potential nitroreductase substrate
2-(2-Hydroxyphenyl)-1H-benzimidazole (HPBI) -C₆H₃(OH) (ortho-hydroxyaryl) Fluorescent Cu(II) complex for NO detection; cell imaging
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole -S-CH₃ (methylthio); N1-methylated Reduced polarity; potential metabolic stability
2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole derivatives -S-CH₂-C₅H₄N (pyridylmethylthio) Anti-Helicobacter pylori (MBC = 0.5–4 µg/mL)
Lansoprazole (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole) -SO-CH₂-pyridinyl (sulfinyl) Proton pump inhibitor; anti-ulcer agent

Physicochemical Properties

Property This compound 2-(4-Nitrophenyl)-1H-benzimidazole 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole
Molecular Weight ~297 g/mol (estimated) 239.23 g/mol 178.25 g/mol
LogP (Lipophilicity) High (benzyl group) Moderate (polar nitro group) Moderate (small alkyl chain)
Solubility Low in water; soluble in DMSO Low in water; DMSO/ethanol Moderate in organic solvents

Key Research Findings

Anti-Helicobacter pylori Activity : Pyridylmethylthio analogs (e.g., compound 79 ) show MBC values as low as 0.5 µg/mL, suggesting that bulkier sulfanyl groups (e.g., benzyl) may sterically hinder target binding unless optimized.

Metal Coordination : Hydroxy-substituted benzimidazoles (e.g., HPBI ) form stable metal complexes, whereas sulfanyl derivatives may act as weak ligands unless oxidized to sulfoxides.

Metabolic Stability : Methylthio derivatives (e.g., ) resist rapid oxidation compared to benzylsulfanyl groups, which may undergo CYP450-mediated metabolism.

Biological Activity

The compound 2-[(benzylsulfanyl)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with benzyl halides in the presence of a sulfur source. The resulting compound features a benzyl sulfanyl group that enhances its lipophilicity, potentially contributing to its biological activity.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of benzimidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus aureus: MIC values ranged from 140 to 320 µg/mL for several derivatives, indicating moderate antibacterial potency .
    • Against Escherichia coli: Similar MIC values were observed, with some derivatives exhibiting bactericidal effects .

A comparative analysis of the antibacterial activity of related compounds is presented in Table 1.

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus140 - 320
This compoundE. coli140 - 400
Benzimidazole Derivative AS. aureus100
Benzimidazole Derivative BE. coli200

Antifungal Activity

In addition to antibacterial effects, benzimidazole derivatives have demonstrated antifungal properties. For instance, compounds similar to this compound showed moderate activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, which activates caspases and results in cancer cell death .
  • Cell Line Studies : In vitro studies on MDA-MB-231 breast cancer cells revealed that certain derivatives exhibited IC50 values as low as 16.38 μM, demonstrating potent antiproliferative effects .

Case Studies

Several notable studies have highlighted the effectiveness of benzimidazole derivatives:

  • Antiproliferative Studies : A study showed that a derivative with a heptyl group at position N-1 exhibited significant antiproliferative activity against breast cancer cell lines (IC50 = 16.38 μM) .
  • Molecular Docking Studies : Research involving molecular docking has identified potential targets for these compounds, suggesting their ability to bind effectively to bacterial and cancerous cell targets .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-[(benzylsulfanyl)methyl]-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1H-benzimidazole-2-methanethiol and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling temperature (60–80°C) and reaction time (6–12 hours) to maximize yield while minimizing by-products like sulfoxide derivatives . Purity is enhanced via column chromatography using ethyl acetate/hexane (1:3) as the mobile phase.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs for unambiguous confirmation of the benzimidazole core and sulfanyl-methyl-benzyl substituents. Complementary techniques include:

  • ¹H/¹³C NMR : Peaks at δ 4.3–4.5 ppm (CH₂-S), δ 7.2–7.8 ppm (aromatic protons) .
  • FT-IR : Stretching vibrations at 2550 cm⁻¹ (S-H) and 1600 cm⁻¹ (C=N) .
  • HPLC-MS : Retention time and molecular ion [M+H]⁺ at m/z 283.1 .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : Stability is pH- and oxygen-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent sulfanyl group oxidation to sulfoxide/sulfone derivatives. Degradation kinetics can be monitored via accelerated stability studies (40°C/75% RH for 6 months) with HPLC quantification .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : Enantioselective synthesis or resolution requires chiral auxiliaries (e.g., binaphthyl phosphate) to form diastereomeric complexes, followed by fractional crystallization . Alternatively, chiral stationary-phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline separation with a mobile phase of hexane/isopropanol (90:10) .

Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from variations in:

  • Test strains/cell lines : Use standardized panels (e.g., NCI-60 for cancer).
  • Solubility : Employ DMSO/PEG-400 mixtures to ensure uniform dissolution.
  • Metabolic interference : Include control experiments with CYP450 inhibitors to isolate compound-specific effects .

Q. How does this compound interact with transition metal ions, and what analytical methods validate these interactions?

  • Methodological Answer : The sulfanyl group chelates metal ions (e.g., Zn²⁺, Cu²⁺) via thiolate coordination. Titration experiments using UV-Vis spectroscopy (λ = 280–320 nm) quantify binding constants (Kₐ). X-ray absorption spectroscopy (XAS) or EPR further elucidates coordination geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.